molecular formula C20H18N2 B12572186 (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine CAS No. 439667-91-1

(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine

Cat. No.: B12572186
CAS No.: 439667-91-1
M. Wt: 286.4 g/mol
InChI Key: MKZFMTXVRUKZPN-UHFFFAOYSA-N
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Description

(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C20H20N2. It is a derivative of cyclohexa-2,5-diene-1,4-diimine, where the nitrogen atoms are substituted with 2-methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the condensation reaction between 2-methylphenylamine and cyclohexa-2,5-diene-1,4-dione. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into the corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives are explored for their activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific structural features of its derivatives. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-N,4-N-Diphenylcyclohexane-1,4-diimine
  • 1-N,4-N-Dichloro-2,5-dimethylcyclohexa-2,5-diene-1,4-diimine
  • N,N’-Diphenyl-1,4-benzoquinonediimine

Uniqueness

Compared to similar compounds, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine exhibits unique electronic properties due to the presence of 2-methylphenyl groups. These substituents influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

439667-91-1

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

1-N,4-N-bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine

InChI

InChI=1S/C20H18N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14H,1-2H3

InChI Key

MKZFMTXVRUKZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C=CC(=NC3=CC=CC=C3C)C=C2

Origin of Product

United States

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